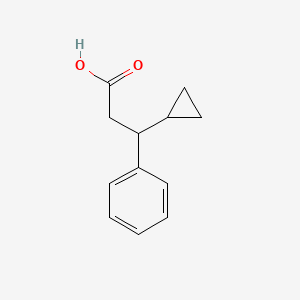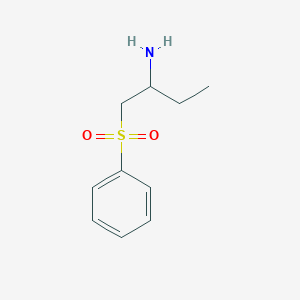
1-(Benzenesulfonyl)butan-2-amine
Overview
Description
1-(Benzenesulfonyl)butan-2-amine is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol It is characterized by the presence of a benzenesulfonyl group attached to a butan-2-amine backbone
Mechanism of Action
Target of Action
The primary target of 1-(Benzenesulfonyl)butan-2-amine is Human Neutrophil Elastase (hNE) . hNE is a globular glycoprotein with a molecular weight of about 30 kDa . It is a serine proteinase and plays a crucial role in the body’s immune response .
Mode of Action
This compound acts as a competitive inhibitor of hNE . It binds to the active site of hNE, preventing the enzyme from interacting with its natural substrate . This interaction results in the inhibition of hNE’s proteolytic activity .
Biochemical Pathways
The inhibition of hNE by this compound affects the proteolysis process . Normally, hNE degrades a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, this compound disrupts these processes .
Result of Action
The inhibition of hNE by this compound can potentially alleviate conditions such as Acute Respiratory Distress Syndrome (ARDS) . ARDS is a severe condition that can result from various causes, including pneumonia and sepsis . By inhibiting hNE, this compound may help to reduce inflammation and tissue damage in the lungs .
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)butan-2-amine typically involves the reaction of benzenesulfonyl chloride with butan-2-amine under basic conditions. One common method includes the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-(Benzenesulfonyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)butan-2-amine has several scientific research applications:
Comparison with Similar Compounds
1-(Benzenesulfonyl)butan-2-amine can be compared with other benzenesulfonamide derivatives, such as:
4-(2-Aminoethyl)benzenesulfonamide: Known for its use in the treatment of glaucoma and other ocular conditions.
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonamide compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for targeted applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
1-(benzenesulfonyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSHVGQOIADRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS(=O)(=O)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017140-16-7 | |
| Record name | 1-(benzenesulfonyl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B3374020.png)
![2-[(3-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3374030.png)
![2-[(2-Ethylcyclohexyl)oxy]acetic acid](/img/structure/B3374044.png)
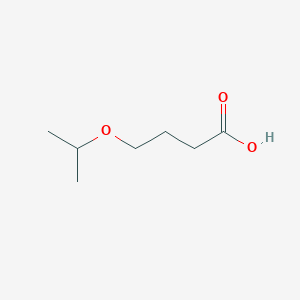
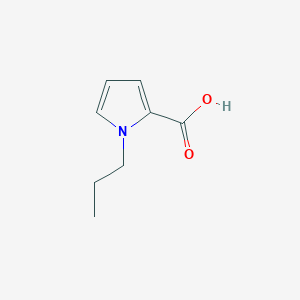
![3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3374066.png)
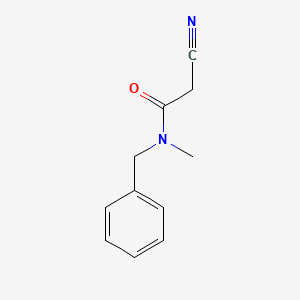


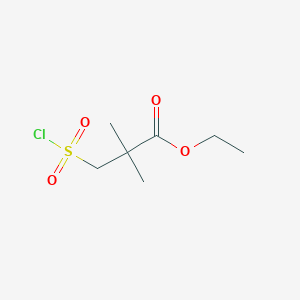
![2-[(3-Methylphenyl)methyl]butanoic acid](/img/structure/B3374105.png)

